N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide is a complex organic compound featuring a bifuran structure with a bromine atom and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with [2,3’-bifuran]-5-ylmethylamine. The reaction is carried out under mild conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding furan-2-carboxamide.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Furan-2-carboxamide.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. The bifuran structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromine atom and carboxamide group contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A versatile furanic building block used in polymer synthesis.
Bifuran Derivatives: Compounds with similar bifuran structures used in dye-sensitized solar cells.
Furan-2-carboxamide Derivatives: Compounds with similar amide functionalities used in medicinal chemistry.
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide is unique due to its combination of a bifuran structure with a bromine atom and a carboxamide group.
Properties
IUPAC Name |
5-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-13-4-3-12(20-13)14(17)16-7-10-1-2-11(19-10)9-5-6-18-8-9/h1-6,8H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUXDCHQIOPOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(O2)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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